Fmoc-asp(otbu)-(dmb)gly-oh
CAS No.: 900152-72-9
Cat. No.: VC0557796
Molecular Formula: C34H38N2O9
Molecular Weight: 618.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 900152-72-9 |
---|---|
Molecular Formula | C34H38N2O9 |
Molecular Weight | 618.68 |
IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 |
Standard InChI Key | JWWOZAAYQXZHGO-NDEPHWFRSA-N |
SMILES | CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)CN(CC1=C(C=C(C=C1)OC)OC)C(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a modified dipeptide with the molecular formula C34H38N2O9 and a molecular weight of 618.674 . The compound features several key structural elements that contribute to its specialized function in peptide synthesis:
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Fmoc (9-fluorenylmethoxycarbonyl) group: Serves as the temporary N-terminal protecting group
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Asp (aspartic acid): The first amino acid in the dipeptide sequence
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OtBu (tert-butyl ester): Side chain protecting group for the aspartic acid residue
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Dmb (2,4-dimethoxybenzyl): Backbone amide protecting group
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Gly (glycine): The second amino acid in the dipeptide sequence
The physical and chemical properties of this compound include:
Property | Value |
---|---|
Molecular Formula | C34H38N2O9 |
Molecular Weight | 618.674 g/mol |
CAS Number | 900152-72-9 |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 818.3±65.0 °C at 760 mmHg |
Flash Point | 448.7±34.3 °C |
LogP | 6.98 |
Appearance | Solid |
Purity (HPLC) | ≥99.0% |
Enantiomeric Purity | ≥99.8% |
The structure features a backbone amide protected by the Dmb group, which is critical for preventing aspartimide formation by converting the standard secondary amine to a tertiary amine, effectively removing the reactive lone pair of electrons .
Mechanism of Action and Function
Prevention of Aspartimide Formation
The primary function of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is to prevent aspartimide rearrangements during peptide synthesis. Aspartimide formation is a particularly problematic side reaction in Fmoc-based solid phase peptide synthesis, especially concerning because:
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It creates a mass-neutral side reaction, making detection challenging
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The rearranged products are difficult to resolve chromatographically
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The side reaction can occur at any point during synthesis after Asp incorporation into the peptide
The Dmb protecting group in Fmoc-Asp(OtBu)-(Dmb)Gly-OH completely prevents base-catalyzed aspartimide formation of the Asp(OtBu)-Gly motif during Fmoc-SPPS . This protection works by converting the secondary amine to a tertiary amine, removing the reactive lone pair of electrons that would otherwise participate in the unwanted cyclization reaction .
Reduction of Peptide Aggregation
Beyond preventing aspartimide formation, the N-Dmb group serves another critical function:
This dual functionality makes Fmoc-Asp(OtBu)-(Dmb)Gly-OH particularly valuable for challenging peptide sequences that are prone to both aspartimide formation and aggregation issues.
Applications in Peptide Synthesis
Integration into Fmoc-SPPS Protocol
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is readily incorporated into standard Fmoc-SPPS (solid phase peptide synthesis) protocols. The Dmb moiety is introduced by coupling this Fmoc-dipeptide to the growing peptide chain . This allows for seamless integration into existing synthetic approaches with minimal protocol modifications.
The protecting groups are removed during standard cleavage steps:
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The N-Dmb group is removed with TFA (trifluoroacetic acid)
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This typically occurs simultaneously with TFA cleavage of the peptide from the resin
Specific Peptide Sequences
This dipeptide building block is particularly valuable when synthesizing peptides containing:
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The Asp-Gly sequence, which is highly susceptible to aspartimide formation
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Sequences containing Asp adjacent to other amino acids or building blocks that mimic the Asp-Gly arrangement
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Long or difficult peptide sequences prone to aggregation
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Peptides requiring high purity for biological activity studies
Comparative Analysis with Alternative Protecting Strategies
Alternative Approaches to Preventing Aspartimide Formation
Several strategies have been developed to prevent aspartimide formation, though with varying degrees of success:
Strategy | Effectiveness | Limitations | Relative Cost |
---|---|---|---|
Modified Fmoc-removal conditions (0.1M HOBt in piperidine) | Reduces formation significantly | HOBt is explosive when anhydrous; sold wetted, introducing water | Lower cost |
Piperazine as alternative base | Effective Fmoc removal with reduced aspartimide formation | Less effective than Dmb protection | Lower cost |
Large conformationally restrained protecting groups | Limited success | Less effective | Variable |
Fmoc-Asp(OMpe)-OH | Good success in specific sequences | Sequence-dependent effectiveness | $267.00/g |
Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Complete suppression | Potential for cyclic lactone formation during activation | Similar to Dmb |
Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Complete prevention | Reduced coupling efficiency requires optimization | $199-305/g |
The Dmb protection strategy is the only method shown to completely eliminate rearranged products by protecting the adjacent building block amine .
Price Comparison of Different Building Blocks
The cost of various aspartic acid building blocks with different protecting group strategies varies significantly:
Building Block | Quantity (g) | Price Range (USD) |
---|---|---|
Fmoc-Asp(OtBu)-OH | 25 | $70.50 |
Fmoc-Asp(OMpe)-OH | 1 | $267.00 |
Fmoc-(Dmb)Gly-OH | 1 | $295.00 |
Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 1 | $199-305.00 |
Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 5 | $950.00 |
While the specialized dipeptide building blocks are more expensive per gram than standard protected amino acids, the improved purity and yield of the final peptide product often justifies the additional expense, particularly for high-value peptides or those intended for biological studies .
Research Applications and Findings
Effectiveness in Challenging Peptide Sequences
Research has demonstrated that Fmoc-Asp(OtBu)-(Dmb)Gly-OH is particularly effective in synthesizing challenging peptide sequences. The Asp-Gly dipeptide with Dmb backbone protection completely inhibits aspartimide formation during Fmoc SPPS, leading to higher purity products .
Researchers working with Asp residues adjacent to other building blocks that mimic the Asp-Gly arrangement have found success using this dipeptide. For example, sequences containing Asp adjacent to a Peg building block have shown significant formation of rearranged products when using standard building blocks, but yielded much purer peptides (with greater biological activity) when the Dmb-protected dipeptide was employed .
Advantages Over Related Compounds
Compared to the related Hmb derivative (Fmoc-Asp(OtBu)-(Hmb)Gly-OH), the Dmb-protected dipeptide offers a distinct advantage: cyclic lactones cannot be formed during activation . This provides an additional layer of protection against side reactions during the synthesis process.
The Dmb group is also highly effective at disrupting peptide aggregation, functioning similarly to pseudoproline moieties in preventing the self-association of growing peptide chains that can reduce coupling efficiency in later synthesis steps .
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